1-Methylquinolin-1-ium perchlorate
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Overview
Description
1-Methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C10H10ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylquinolin-1-ium perchlorate can be synthesized through the methylation of quinoline followed by the addition of perchloric acid. The reaction typically involves the use of methyl iodide as the methylating agent and an appropriate solvent such as acetonitrile. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Methylquinolin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development, particularly for their antimalarial and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Methylquinolin-1-ium perchlorate can be compared with other quinoline derivatives:
Quinoline: The parent compound, which lacks the methyl and perchlorate groups.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other quinoline derivatives. Its perchlorate group makes it a valuable intermediate in various chemical reactions and applications .
Comparison with Similar Compounds
- Quinoline
- Quinoline N-oxide
- Chloroquine
Properties
IUPAC Name |
1-methylquinolin-1-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.ClHO4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUGHZTYHWXCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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